Jatrophane 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

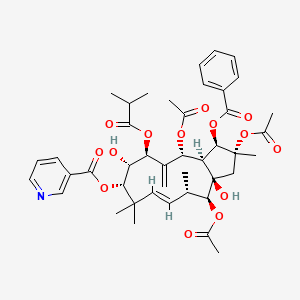

Jatrophane 3 is a diterpene compound belonging to the jatrophane family, which is a group of macrocyclic diterpenes found predominantly in plants of the Euphorbiaceae family . These compounds are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of jatrophane diterpenes, including Jatrophane 3, involves several key steps. One common approach starts with the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring to form the jatrophane core . Key steps in the synthesis include Baeyer–Villiger oxidation, iodolactonization, and the addition of a lithiated vinyl bromide .

Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Jatrophane 3 undergoes various chemical reactions, including:

Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.

Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenation or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols .

Scientific Research Applications

Jatrophane 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Jatrophane 3 involves its interaction with various molecular targets and pathways. One of the primary targets is P-glycoprotein, a protein involved in multidrug resistance. This compound inhibits the efflux activity of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents . Additionally, it has been shown to activate autophagy and inhibit tau pathology, making it a potential therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

- Lathyrane

- Terracinolide

- Ingenane

- Pepluane

- Paraliane

- Segetane

Comparison: Jatrophane 3 is unique among these compounds due to its specific structural features and potent biological activities. While other diterpenes like lathyrane and ingenane also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and modulate autophagy pathways sets it apart .

Biological Activity

Jatrophane 3 is a notable compound derived from the Euphorbia genus, particularly Euphorbia peplus and Euphorbia nicaeensis. This compound belongs to the class of jatrophane diterpenoids, which are recognized for their diverse biological activities, including autophagy activation and modulation of multidrug resistance in cancer cells. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

This compound is characterized by a complex structure that includes multiple functional groups contributing to its biological properties. The structural elucidation of this compound typically involves advanced spectroscopic techniques such as NMR and mass spectrometry.

Key Structural Features

- Diterpenoid Backbone : Consists of a bicyclic system with several ketocarbonyl groups.

- Functional Groups : Includes methyl groups, olefinic carbons, and oxygenated carbons.

Autophagy Activation

Recent studies have highlighted the role of this compound in promoting autophagy, a crucial cellular process for degrading and recycling cellular components.

Case Study: Euphpepluone K (this compound)

- Source : Isolated from Euphorbia peplus.

- Findings : Euphpepluone K significantly increased autophagic flux in human microglia cells. The mechanism was confirmed through flow cytometry and confocal microscopy, demonstrating an increase in red puncta (indicating autophagosome formation) and a decrease in green puncta (indicating lysosomal degradation) when treated with this compound .

Modulation of Multidrug Resistance

This compound has also been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer cells.

Research Findings

- Cell Lines Tested : NCI-H460/R and DLD1-TxR.

- Results : Jatrophane derivatives demonstrated significant inhibition of P-gp activity, enhancing the efficacy of chemotherapeutic agents like doxorubicin (DOX). Nicaeenin F and G were particularly effective in sensitizing resistant cancer cells .

Table 1: Biological Activities of Jatrophane Compounds

| Compound | Source | Activity Type | Effectiveness |

|---|---|---|---|

| Euphpepluone K | Euphorbia peplus | Autophagy activation | Significant |

| Nicaeenin F | Euphorbia nicaeensis | P-glycoprotein inhibition | High |

| Nicaeenin G | Euphorbia nicaeensis | P-glycoprotein inhibition | Very High |

Properties

Molecular Formula |

C43H53NO14 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 |

InChI Key |

HCOFSOQJSKXVMH-SDPQPQNCSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.